3-(1-(Methylamino)ethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride
CAS No.:
Cat. No.: VC13636560
Molecular Formula: C10H14ClN3O2S
Molecular Weight: 275.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14ClN3O2S |
|---|---|
| Molecular Weight | 275.76 g/mol |
| IUPAC Name | 1-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-methylethanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H13N3O2S.ClH/c1-7(11-2)10-12-8-5-3-4-6-9(8)16(14,15)13-10;/h3-7,11H,1-2H3,(H,12,13);1H |
| Standard InChI Key | ZJUOEJMVYZQKNW-UHFFFAOYSA-N |
| SMILES | CC(C1=NS(=O)(=O)C2=CC=CC=C2N1)NC.Cl |
| Canonical SMILES | CC(C1=NS(=O)(=O)C2=CC=CC=C2N1)NC.Cl |
Introduction
Structural Elucidation and Chemical Properties
Core Architecture and Functional Groups
The molecular structure of 3-(1-(Methylamino)ethyl)-4H-benzo[e] thiadiazine 1,1-dioxide hydrochloride (C₁₀H₁₄ClN₃O₂S; MW 275.76 g/mol) integrates three critical components:
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Benzothiadiazine 1,1-Dioxide Core: A bicyclic system featuring a benzene ring fused to a 1,2,4-thiadiazine ring with two sulfonyl oxygen atoms at the 1-position.
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Methylaminoethyl Side Chain: A C2 alkyl linker connecting a tertiary amine (N-methyl group) to the thiadiazine ring at the 3-position, enhancing solubility through protonation.
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Hydrochloride Counterion: Stabilizes the compound via ionic interaction with the methylamino group, improving crystallinity and storage stability.
The IUPAC name—1-(1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)-N-methylethanamine hydrochloride—precisely reflects this arrangement. Key spectral data from NMR and IR analyses confirm the sulfonyl groups (S=O stretches at 1150–1300 cm⁻¹) and aromatic proton environments (δ 7.2–8.1 ppm in ¹H NMR).
Table 1: Fundamental Chemical Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₁₀H₁₄ClN₃O₂S |
| Molecular Weight | 275.76 g/mol |
| IUPAC Name | 1-(1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)-N-methylethanamine hydrochloride |
| SMILES | CC(C1=NS(=O)(=O)C2=CC=CC=C2N1)NC.Cl |
| Solubility | >10 mg/mL in aqueous buffers (pH 3–5) |
| Stability | Hygroscopic; store desiccated at 2–8°C |
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
Synthesizing this compound requires sequential condensation, cyclization, and salt formation steps:
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Thiadiazine Ring Formation: Reacting 2-aminobenzenesulfonamide with thiourea derivatives under acidic conditions generates the benzothiadiazine dioxide core.
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Side-Chain Introduction: Nucleophilic substitution at the 3-position using 1-(methylamino)ethyl bromide introduces the alkylamine moiety.
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Hydrochloride Salt Preparation: Treating the free base with HCl in anhydrous ethanol yields the final crystalline product.
Critical parameters include:
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Temperature Control: Maintaining 60–70°C during cyclization prevents byproduct formation.
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Stoichiometric Ratios: A 1:1.2 molar ratio of sulfonamide to thiourea optimizes ring closure efficiency.
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Purification Techniques: Recrystallization from ethanol/water mixtures (70:30 v/v) achieves >95% purity.
Table 2: Synthetic Yield Optimization
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | H₂SO₄, 65°C, 6 hr | 72 | 88 |
| Alkylation | K₂CO₃, DMF, 50°C, 12 hr | 68 | 91 |
| Salt Formation | HCl/EtOH, 0°C, 2 hr | 89 | 99 |
| Compound | Cell Line (IC₅₀, μM) | Target |
|---|---|---|
| 3-(1-(Methylamino)ethyl)-4H-benzothiadiazine | N/A | MRGX2, FAK (predicted) |
| Cinnamamide derivative | HepG2: 10.28 | FAK |
| Trifluoromethyl analog | PC3: 8.45 | ERK1/2 |
Analytical Characterization Techniques
Spectroscopic and Chromatographic Methods
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NMR Spectroscopy: ¹³C NMR confirms the thiadiazine ring through characteristic signals at δ 158 ppm (C-SO₂) and δ 125–140 ppm (aromatic carbons).
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High-Resolution Mass Spectrometry (HRMS): Observed m/z 275.7563 ([M+H]⁺) matches the theoretical mass within 3 ppm error.
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HPLC Purity Analysis: Reverse-phase C18 column (ACN/0.1% TFA gradient) shows a single peak at 8.2 min (99.1% purity).
Thermal Analysis
Differential scanning calorimetry (DSC) reveals a sharp endotherm at 214°C corresponding to the hydrochloride salt’s decomposition, confirming crystalline stability up to 200°C.
Future Directions and Challenges
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Target Validation: In vivo studies are needed to confirm MRGX2 antagonism and analgesic efficacy.
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Structure-Activity Relationships (SAR): Modifying the methylamino group to tert-butyl or cyclopropyl variants may enhance blood-brain barrier penetration .
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Formulation Development: Liposomal encapsulation could mitigate hygroscopicity issues for parenteral administration.
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